molecular formula C7H2BrCl3F2O B1403856 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene CAS No. 1417568-65-0

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene

Cat. No.: B1403856
CAS No.: 1417568-65-0
M. Wt: 326.3 g/mol
InChI Key: UVHDBWLOAKBECE-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene (C₆H₂BrCl₃F₂O) is a halogenated aromatic compound characterized by a bromine atom at position 1, fluorine atoms at positions 4 and 5, and a trichloromethoxy group (-O-CCl₃) at position 2. This structure confers significant steric and electronic effects, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for photo-initiating systems in materials science . SCE using B3LYP/6-31+G(d,p) methods .

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHDBWLOAKBECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Difluorinated Benzene Precursors

A common initial step is the bromination of a difluorinated benzene derivative. For example, bromination of 4,5-difluorophenol or related intermediates can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions:

  • Solvents: Inert solvents like dichloromethane or carbon tetrachloride.
  • Temperature: Low temperatures (0–5°C) to minimize over-bromination.
  • Catalysts: Lewis acids such as iron(III) bromide or aluminum bromide can catalyze the reaction.
  • Outcome: Selective monobromination at the 1-position of the benzene ring.

This step is critical for obtaining the 1-bromo-4,5-difluorobenzene intermediate with high regioselectivity and yield.

Introduction of the Trichloromethoxy Group

The trichloromethoxy substituent (-OCCl3) is typically introduced via nucleophilic substitution on a suitable precursor bearing a leaving group (e.g., halogen or hydroxyl group) at the 2-position of the benzene ring. The process involves:

  • Reagents: Trichloromethylating agents or trichloromethoxy sources such as trichloromethyl hypochlorite or chlorinated methoxy reagents.
  • Conditions: Controlled temperature and solvent choice to favor substitution without decomposition.
  • Mechanism: Nucleophilic attack by the oxygen of the aromatic hydroxyl or halogenated intermediate on the trichloromethyl source, forming the -OCCl3 group.

This step must be carefully optimized to avoid side reactions and ensure the stability of the trichloromethoxy substituent.

Alternative Diazonium Salt Route (Sandmeyer-Type Reaction)

An alternative approach involves the Sandmeyer reaction, which is useful for introducing bromine onto fluorinated aromatic rings:

  • Starting Material: 3,5-difluoroaniline or related fluorinated anilines.
  • Diazotization: Conversion of the aniline to a diazonium salt using sodium nitrite (NaNO2) in acidic conditions (e.g., HBr).
  • Bromination: Reaction of the diazonium salt with copper(I) bromide (CuBr) in hydrobromic acid (HBr) at controlled temperatures (~0–10°C), followed by heating to reflux.
  • Isolation: Steam distillation to separate the brominated product.

This method yields 1-bromo-3,5-difluorobenzene with yields reported up to 83%, demonstrating high efficiency and purity.

Comparative Data Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents & Conditions Yield (%) Notes
Bromination of Difluorobenzene Electrophilic Aromatic Substitution Br2 or NBS, FeBr3 or AlBr3 catalyst, 0–5°C, inert solvent 70–85 Requires careful temperature control to prevent polybromination
Trichloromethoxy Group Introduction Nucleophilic Substitution Trichloromethylating agent, controlled temp, aprotic solvent 60–75 Sensitive step; requires optimization to maintain substituent integrity
Sandmeyer Reaction for Bromination Diazotization and CuBr substitution 3,5-difluoroaniline, NaNO2, HBr, CuBr, 0–10°C then reflux 80–83 High yield and purity; well-established for fluorinated aromatic bromides

Research Findings and Optimization Notes

  • Yield Optimization: Bromination yields improve significantly when using catalysts and low temperature conditions to avoid side reactions and over-bromination.
  • Purity Control: Post-reaction purification often involves steam distillation, aqueous washing, neutralization, drying over sodium sulfate, and redistillation to achieve high purity.
  • Reaction Monitoring: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming substitution patterns and purity.
  • Industrial Scale-Up: Continuous flow reactors and automated control of reaction parameters (temperature, reagent feed rates) enhance reproducibility and scalability of the synthesis.
  • Safety Considerations: Handling of bromine, diazonium salts, and trichloromethyl reagents requires strict temperature control and appropriate safety measures due to their reactive and potentially hazardous nature.

Chemical Reactions Analysis

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and bases.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene finds applications in various fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-bromo-4,5-difluoro-2-(trichloromethoxy)benzene with structurally analogous benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene C₆H₂BrCl₃F₂O 315.35 -O-CCl₃, -Br, -F (positions 4,5) Electron-withdrawing; used in redox-active systems
1-Bromo-4,5-dichloro-2-fluorobenzene C₆H₂BrCl₂F 243.88 -Cl (positions 4,5), -F, -Br Cross-coupling precursor
1-Bromo-4,5-difluoro-2-methoxybenzene C₇H₅BrF₂O 223.02 -OCH₃, -Br, -F (positions 4,5) Less electron-withdrawing than -O-CCl₃
1-Bromo-4,5-difluoro-2-(trifluoromethyl)benzene C₇H₃BrF₅ 265.00 -CF₃, -Br, -F (positions 4,5) High thermal stability; fluorinated materials
1-Bromo-4,5-dimethoxy-2-nitrobenzene C₈H₈BrNO₄ 276.06 -NO₂, -OCH₃ (positions 4,5), -Br Nitro group enhances reactivity in electrophilic substitution

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The trichloromethoxy group (-O-CCl₃) in the target compound exhibits stronger electron-withdrawing effects compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups. SCE) compared to analogs with -OCH₃ (-1.10 V) .
  • Solubility: Fluorinated derivatives (e.g., -CF₃) generally exhibit lower polarity and higher solubility in non-polar solvents compared to chlorinated or methoxy-substituted analogs .

Biological Activity

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

The compound features a unique structure characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring. This configuration influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that halogenated compounds can disrupt microbial cell membranes, leading to cell death.
  • Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation. The presence of electronegative halogens can enhance binding affinity to cellular targets involved in cancer progression.

The biological activity of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has the potential to induce oxidative stress within cells, which can lead to increased ROS levels. Elevated ROS can damage cellular components and trigger cell death.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in specific cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. Further research is necessary to elucidate the specific molecular targets involved.

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene. Preliminary assessments indicate potential irritant effects on skin and respiratory systems. Long-term exposure studies are essential to establish safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature (e.g., 18 hours at 80–100°C) can improve yield. Post-reaction purification via crystallization (water-ethanol mixtures) enhances purity . Optimization should focus on stoichiometry, solvent choice, and reaction duration.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies halogen and methoxy group positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects of substituents. High-performance liquid chromatography (HPLC) monitors purity (>95%) .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at 2–8°C, away from light. Emergency protocols include immediate decontamination with ethanol for spills and medical consultation for exposure .

Advanced Research Questions

Q. How do electronic effects of multiple halogens influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trichloromethoxy and bromo groups activate the benzene ring for nucleophilic aromatic substitution. Fluorine atoms enhance stability via inductive effects but may sterically hinder reactions. Density Functional Theory (DFT) calculations can predict regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data for halogenated benzene derivatives?

  • Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR or isotopic labeling (²H/¹³C) to clarify. Cross-validate with computational models (e.g., Gaussian) to assign peaks accurately .

Q. Can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?

  • Methodological Answer : Yes. Its bromo and methoxy groups enable functionalization into dioxin-like polychlorinated biphenyls (PCBs) for analytical standards or fungicide precursors. Optimize reaction conditions (e.g., Pd-catalyzed couplings) to retain fluorine substituents during derivatization .

Q. How does solvent polarity impact the stability of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene?

  • Methodological Answer : Non-polar solvents (e.g., hexane) minimize hydrolysis of the trichloromethoxy group. Stability tests via accelerated degradation studies (40°C, 75% humidity) combined with HPLC monitoring can identify decomposition pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
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1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene

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